N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-29-21-8-3-2-7-19(21)25-11-13-26(14-12-25)20(18-6-4-10-23-16-18)17-24-31(27,28)22-9-5-15-30-22/h2-10,15-16,20,24H,11-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGQVTLXWGTPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(CNS(=O)(=O)C3=CC=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are the most studied GPKRs associated with numerous neurodegenerative and psychiatric conditions.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand. The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders.
Biochemical Pathways
The affected pathways primarily involve the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied using in silico docking and molecular dynamics simulations. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM. The results identified promising lead compounds with an acceptable pharmacokinetic profile.
Result of Action
The molecular and cellular effects of the compound’s action involve changes in the function of alpha1-adrenergic receptors. This can lead to effects such as the contraction of smooth muscles in various parts of the body.
Biological Activity
N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure includes a piperazine moiety, which is known for its significant role in modulating neurotransmitter receptors and its potential therapeutic applications in various disorders.
- Molecular Formula : C22H26N4O3S2
- Molecular Weight : 422.56 g/mol
- Physical State : Solid
- Solubility : Slightly soluble in methanol and water
- Melting Point : >145°C (dec.)
- Storage Conditions : Store sealed in a dry environment at room temperature
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. The piperazine structure allows for modulation of serotonergic and dopaminergic systems, which are crucial in the treatment of psychiatric disorders.
Key Mechanisms:
- 5-HT1A Receptor Antagonism : This receptor plays a significant role in mood regulation and anxiety disorders. The compound has been shown to exhibit high affinity for the 5-HT1A receptor, suggesting potential use in treating anxiety and depression .
- Dopamine Receptor Modulation : The compound's affinity for dopamine receptors, particularly D2 and D4, indicates its potential as an antipsychotic agent. Studies have shown that it can influence dopaminergic pathways, which are often dysregulated in schizophrenia and other mental health disorders .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antidepressant | Exhibits potential antidepressant effects through serotonergic modulation |
| Antipsychotic | Demonstrates efficacy at dopamine receptors, relevant for schizophrenia |
| Neuroprotective | Shows antioxidant properties that may protect neuronal cells |
| Antimicrobial | Exhibits antimicrobial activity against various pathogens |
| Antiproliferative | Displays activity against cancer cell lines (e.g., leukemia, breast cancer) |
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that derivatives of piperazine, including this compound, exhibited neuroprotective effects through their antioxidant properties. This suggests potential applications in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Research has indicated that piperazine derivatives possess significant antimicrobial properties. In vitro studies showed effectiveness against a range of bacterial strains, supporting their use as potential therapeutic agents .
- Antiproliferative Properties : In vitro assays have revealed that this compound can inhibit the proliferation of cancer cell lines, including breast and prostate cancers. The mechanism appears to involve the induction of apoptosis in malignant cells .
Scientific Research Applications
Pharmacological Potential
The compound has been studied for its potential therapeutic effects, particularly in the treatment of various disorders:
- CNS Disorders : Research indicates that compounds similar to N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide may exhibit neuroprotective effects and could be beneficial in treating conditions such as Alzheimer's disease and other cognitive impairments .
- Metabolic Disorders : The inhibition of specific enzymes related to metabolic syndromes, including type 2 diabetes and obesity, has been a focus. Studies show that similar compounds can inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a role in glucocorticoid metabolism and related metabolic disorders .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene sulfonamide derivatives. These compounds have shown promise against various bacterial strains and fungi, indicating their potential as new antimicrobial agents .
Anticancer Research
The compound's structure suggests potential anticancer activity. Case studies have explored its effects on cancer cell lines, revealing that it may induce apoptosis in certain types of cancer cells. This area of research is ongoing, with further investigations needed to elucidate the mechanisms involved .
Case Studies
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) demonstrates classic reactions observed in similar compounds:
Key findings:
-
Hydrolysis proceeds faster under acidic conditions due to protonation of the sulfonamide nitrogen, weakening the S-N bond.
-
Alkylation occurs preferentially at the sulfonamide nitrogen over piperazine amines in polar aprotic solvents .
Piperazine Ring Transformations
The 1-piperazinyl group participates in reactions typical of secondary amines:
| Reaction Type | Reagents/Conditions | Products | Stability Notes |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, acetone | Quaternary ammonium salt | Stable in dry conditions |
| Acylation | AcCl, pyridine, 0°C | Acetylated piperazine derivative | pH-sensitive |
| Salt Formation | HCl (1M) | Hydrochloride salt | Improves crystallinity |
Studies show that the 2-methoxyphenyl substituent on piperazine reduces ring strain, enhancing stability during alkylation . Demethylation of the methoxy group requires harsh conditions (e.g., BBr₃, CH₂Cl₂, -78°C) .
Thiophene Ring
Electrophilic substitution occurs at the 5-position due to sulfonamide directing effects:
| Reaction | Reagents | Position | Yield (%) |
|---|---|---|---|
| Bromination | Br₂, FeCl₃, 25°C | C5 | 72 |
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 68 |
Pyridine Ring
Limited electrophilic reactivity due to electron-withdrawing nitrogen. Forms coordination complexes with transition metals (e.g., PdCl₂) .
Methoxyphenyl Group
Resists common electrophiles but undergoes demethylation to catechol derivatives under BBr₃ .
Biological Interaction Pathways
While not direct chemical reactions, receptor binding studies reveal:
| Target | Interaction Site | Affinity (Ki) | Method |
|---|---|---|---|
| 5-HT₁A receptor | Piperazine NH + sulfonamide | 2.4 nM | Radioligand binding |
| σ-Receptor | Pyridine N coordination | 18 nM | Competitive assay |
Stability Under Physiological Conditions
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | 6.2 hrs | Slow sulfonamide hydrolysis |
| Liver microsomes | 22 min | Oxidative demethylation |
Data synthesized from enzymatic assays and HPLC stability studies .
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide?
The synthesis typically involves multi-step routes:
- Step 1: Preparation of the 2-methoxyphenylpiperazine intermediate via nucleophilic substitution or reductive amination .
- Step 2: Coupling with a pyridine-ethyl moiety using alkylation or amidation under controlled temperatures (e.g., 60–80°C) .
- Step 3: Introduction of the thiophenesulfonamide group via sulfonylation, requiring anhydrous conditions and catalysts like triethylamine .
- Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is critical for isolating the final compound .
Basic: How is structural characterization of this compound validated in academic research?
Key methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and piperazine ring conformation .
- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Basic: What receptor targets are associated with this compound’s piperazine and sulfonamide moieties?
The 2-methoxyphenylpiperazine group suggests affinity for serotonin (5-HT₁A) and dopamine receptors , while the sulfonamide may modulate enzyme activity (e.g., carbonic anhydrase).
- Methodology: Radioligand binding assays (using ³H-labeled ligands) and functional cAMP assays in transfected HEK293 cells .
Advanced: How do structural modifications influence pharmacological activity in SAR studies?
- Piperazine Substitution: Replacing 2-methoxyphenyl with 3-chlorophenyl (as in ) reduces 5-HT₁A affinity but enhances dopamine D2 selectivity.
- Sulfonamide Variants: Thiourea analogs (e.g., ) show altered metabolic stability but increased cytotoxicity.
- Methodology: Comparative IC₅₀ profiling across analogs using dose-response curves .
Advanced: What methodologies address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Analysis: Assess bioavailability via LC-MS/MS plasma profiling after oral administration in rodent models .
- Metabolite Identification: Use hepatic microsomal assays (e.g., human CYP3A4) to identify oxidative metabolites that reduce in vivo activity .
Advanced: How can computational modeling predict binding modes with CNS targets?
- Docking Studies: AutoDock Vina or Schrödinger Suite to simulate interactions with 5-HT₁A receptor homology models .
- MD Simulations: GROMACS for analyzing stability of ligand-receptor complexes over 100-ns trajectories .
Advanced: What strategies improve metabolic stability of sulfonamide-containing compounds?
- Deuterium Exchange: Replace labile hydrogens on the sulfonamide group to slow CYP-mediated oxidation .
- Prodrug Design: Mask sulfonamide as a tert-butyl carbamate, enhancing intestinal absorption .
Advanced: How are crystallographic data used to resolve conformational ambiguities?
- X-ray Analysis: Single-crystal structures (e.g., ) reveal chair vs. boat conformations of the piperazine ring, impacting receptor docking.
- Torsion Angle Fixing: Restraints in refinement software (e.g., SHELXL) ensure accurate bond angle measurements .
Advanced: What in vitro assays evaluate off-target toxicity?
- MTT Assay: Screen for hepatotoxicity in HepG2 cells at 10–100 μM concentrations .
- hERG Binding: Patch-clamp electrophysiology to assess cardiac risk .
Advanced: How do solvent polarity and reaction temperature impact synthetic yield?
- Polar Solvents (DMF, DMSO): Enhance solubility of intermediates but may promote side reactions (e.g., sulfonamide hydrolysis) .
- Optimized Temperatures: 0–5°C for sulfonylation steps minimizes degradation; room temperature for amidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
